4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile is a compound that combines the structural features of both 4-methylbenzenesulfonic acid and piperidine-2-carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile typically involves the reaction of piperidine-2-carbonitrile with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methylbenzenesulfonic acid;piperidine-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methylbenzenesulfonic acid;piperidine-2-carbonitrile include other piperidine derivatives and sulfonic acid derivatives. Examples include:
- Piperidine-2-carboxylic acid
- 4-Methylbenzenesulfonamide
- Piperidine-2-carboxamide
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;piperidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C6H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-6-3-1-2-4-8-6/h2-5H,1H3,(H,8,9,10);6,8H,1-4H2 |
InChI Key |
SRLVPPPEAXQPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCNC(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.